5-Mercapto-2-nitrobenzoic Acid: Molar Extinction Coefficient Superiority for Thiol Quantification
5-Mercapto-2-nitrobenzoic acid, as the TNB²⁻ anion generated from DTNB reduction, provides an experimentally validated molar extinction coefficient of 14,150 M⁻¹ cm⁻¹ at 412 nm in dilute buffer, representing a 4% upward correction from the historically cited 13,600 M⁻¹ cm⁻¹ value [1]. In high-salt denaturing conditions (6 M guanidinium hydrochloride or 8 M urea), the extinction coefficient is 13,700 M⁻¹ cm⁻¹ [2]. This compares to alternative chromogenic thiol reagents such as 4,4′-dithiodipyridine (4-PDS), which generates 4-thiopyridone with ε₃₂₄ ≈ 19,800 M⁻¹ cm⁻¹ but requires UV detection at lower wavelength where biological matrices exhibit higher background interference [3].
| Evidence Dimension | Molar extinction coefficient for thiol quantification |
|---|---|
| Target Compound Data | 14,150 M⁻¹ cm⁻¹ (412 nm, dilute buffer); 13,700 M⁻¹ cm⁻¹ (high-salt conditions, 6 M guanidinium HCl or 8 M urea) |
| Comparator Or Baseline | 4-thiopyridone from 4-PDS: ε₃₂₄ ≈ 19,800 M⁻¹ cm⁻¹ (UV detection); historically cited TNB ε: 13,600 M⁻¹ cm⁻¹ |
| Quantified Difference | 4% higher than historically cited value (14,150 vs. 13,600 M⁻¹ cm⁻¹); 4-PDS offers higher ε but at UV wavelength with greater matrix interference |
| Conditions | pH 7.0-8.0 aqueous buffer at 25°C; high-salt denaturing conditions with 6 M guanidinium hydrochloride or 8 M urea |
Why This Matters
Procurement of 5-mercapto-2-nitrobenzoic acid as the detection chromophore ensures accurate thiol quantification using the corrected extinction coefficient, avoiding systematic underestimation inherent in legacy assay protocols.
- [1] Riddles PW, Blakeley RL, Zerner B. Reassessment of Ellman's reagent. Methods Enzymol. 1983;91:49-60. View Source
- [2] Riener CK, Kada G, Gruber HJ. Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4′-dithiodipyridine. Anal Bioanal Chem. 2002;373(4-5):266-276. View Source
- [3] Grassetti DR, Murray JF Jr. Determination of sulfhydryl groups with 2,2′- or 4,4′-dithiodipyridine. Arch Biochem Biophys. 1967;119:41-49. View Source
